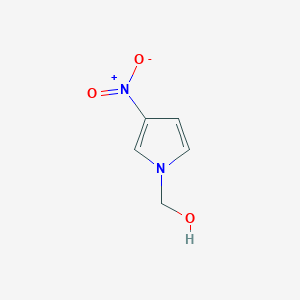

1-hydroxymethyl-3-nitro-1H-pyrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O3 |

|---|---|

Molecular Weight |

142.11 g/mol |

IUPAC Name |

(3-nitropyrrol-1-yl)methanol |

InChI |

InChI=1S/C5H6N2O3/c8-4-6-2-1-5(3-6)7(9)10/h1-3,8H,4H2 |

InChI Key |

WWZAJNPATZRHOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1[N+](=O)[O-])CO |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 1 Hydroxymethyl 3 Nitro 1h Pyrrole

Reactivity of the Nitro Group at the C3 Position

The presence of the nitro group at the C3 position significantly influences the electronic characteristics of the pyrrole (B145914) ring. This electron-withdrawing group deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution reactions.

Reductive Transformations to Amino and Other Nitrogen-Containing Functionalities

The reduction of the nitro group in 1-hydroxymethyl-3-nitro-1H-pyrrole to an amino group is a key transformation, yielding the corresponding 1-hydroxymethyl-3-amino-1H-pyrrole. This conversion dramatically alters the electronic properties of the pyrrole ring, turning the electron-withdrawing nature of the nitro group into the electron-donating character of the amino group. A variety of reducing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other functional groups.

Common methods for the reduction of aromatic nitro compounds that are applicable to 1-hydroxymethyl-3-nitro-1H-pyrrole include catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel are highly effective for the reduction of both aromatic and aliphatic nitro groups to their corresponding amines. This method is often preferred due to its clean nature, with the only byproduct being water.

Chemical Reduction: A range of chemical reducing agents can also be used. A common method involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). Another mild and effective reagent is tin(II) chloride (SnCl₂), which can selectively reduce nitro groups in the presence of other reducible functionalities. For instance, the reduction of nitroindazoles to aminoindazoles has been successfully achieved using SnCl₂ in various alcohols.

The resulting 1-hydroxymethyl-3-amino-1H-pyrrole is a versatile intermediate. The amino group can undergo a variety of subsequent reactions, such as diazotization followed by substitution, acylation, and alkylation, opening up pathways to a diverse range of substituted pyrrole derivatives. Furthermore, the juxtaposition of the amino and hydroxymethyl groups allows for potential intramolecular cyclization reactions to form fused heterocyclic systems. For example, N-(2-aminophenyl)pyrroles can undergo cyclization to form pyrrolo[1,2-a]quinoxalines. rsc.orgrsc.org

| Reductant | Typical Conditions | Product | Comments |

| H₂/Pd-C | H₂ (gas), Pd/C catalyst, solvent (e.g., EtOH, EtOAc) | 1-Hydroxymethyl-3-amino-1H-pyrrole | Clean reaction, often high-yielding. |

| Fe/HCl | Fe powder, HCl, solvent (e.g., EtOH, H₂O) | 1-Hydroxymethyl-3-amino-1H-pyrrole | Cost-effective, traditional method. |

| SnCl₂·2H₂O | SnCl₂·2H₂O, solvent (e.g., EtOH, EtOAc) | 1-Hydroxymethyl-3-amino-1H-pyrrole | Mild conditions, good functional group tolerance. |

Nucleophilic Aromatic Substitution Reactions

While the pyrrole ring is generally electron-rich and undergoes electrophilic substitution, the strong electron-withdrawing effect of the nitro group at the C3 position can render the ring susceptible to nucleophilic attack. This can occur through two main pathways: direct nucleophilic substitution of the nitro group or, more commonly, nucleophilic substitution of a hydrogen atom on the ring, a process known as Vicarious Nucleophilic Substitution (VNS).

The nitro group itself can act as a leaving group in nucleophilic aromatic substitution (SNAAr) reactions, particularly when the pyrrole ring is further activated by other electron-withdrawing groups or when powerful nucleophiles are used. However, a more prevalent reaction for nitropyrroles is the Vicarious Nucleophilic Substitution of hydrogen. rsc.orgnih.govnih.gov This reaction allows for the introduction of a substituent at a position activated by the nitro group, typically ortho or para to it. For 3-nitropyrrole (B1211435) derivatives, this would correspond to the C2 and C4 positions.

For VNS to occur on a nitropyrrole, the nitrogen of the pyrrole ring must be substituted, as is the case with 1-hydroxymethyl-3-nitro-1H-pyrrole. rsc.orgnih.gov This is because the NH proton of an unsubstituted nitropyrrole is acidic and would be deprotonated by the strong base required for the VNS reaction, forming an unreactive anion. The reaction involves the addition of a carbanion bearing a leaving group to the electron-deficient pyrrole ring, followed by base-induced β-elimination to restore aromaticity.

| Nucleophile (Carbanion Precursor) | Typical Base | Position of Substitution | Product Type |

| Chloromethyl phenyl sulfone | t-BuOK | C2 or C4 | Phenylsulfonylmethyl-substituted nitropyrrole |

| Chloroacetonitrile | t-BuOK | C2 or C4 | Cyanomethyl-substituted nitropyrrole |

| α-Chloroalkyl sulfones | t-BuOK | C2 or C4 | Substituted alkyl-nitropyrrole |

Henry and Michael Type Reactions in Related Nitro-Pyrroles

The reactivity of the nitro group and the activated pyrrole ring can also be exploited in carbon-carbon bond-forming reactions such as the Henry and Michael reactions, although the direct participation of the 3-nitropyrrole core in these reactions is nuanced.

The Henry Reaction (or nitroaldol reaction) is a base-catalyzed reaction between a nitroalkane and an aldehyde or ketone. rsc.orgnih.gov For a nitropyrrole to act as the nucleophilic component in a Henry-type reaction, there would need to be an acidic proton on a carbon atom alpha to the nitro group. In 1-hydroxymethyl-3-nitro-1H-pyrrole, the protons on the pyrrole ring are not sufficiently acidic for this purpose. However, if the pyrrole ring bears a substituent with an alpha-nitro C-H, such as a nitromethyl group, it could readily participate in the Henry reaction.

The Michael Reaction is the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). semanticscholar.org The electron-rich pyrrole ring can act as a Michael donor. The presence of the electron-withdrawing nitro group at the C3 position enhances the nucleophilicity of the C2 and C5 positions of the pyrrole ring, making them suitable for addition to Michael acceptors like α,β-unsaturated ketones, esters, and nitriles. While there are no specific reports on 1-hydroxymethyl-3-nitro-1H-pyrrole as a Michael donor, related pyrrole derivatives are known to undergo this reaction. For instance, the Michael addition of pyrroles to nitroalkenes has been reported.

Conversely, the 3-nitropyrrole system itself is not a typical Michael acceptor. However, a related derivative, such as a 3-nitro-4-vinylpyrrole, would be an excellent Michael acceptor, with the vinyl group activated by the conjugated nitro group.

| Reaction Type | Role of Nitropyrrole Derivative | Potential Reactant | Potential Product |

| Henry Reaction | As the nucleophile (requires C-H acidity α to NO₂) | Aldehyde or Ketone | β-Nitroalcohol substituted pyrrole |

| Michael Reaction | As the Michael donor | α,β-Unsaturated carbonyl | 1,4-Adduct |

| Michael Reaction | As the Michael acceptor (requires α,β-unsaturation) | Nucleophile (e.g., enolate) | Conjugate addition product |

Chemical Behavior of the N1-Hydroxymethyl Moiety

The N1-hydroxymethyl group is a versatile functional handle that can undergo a variety of transformations, including oxidation, etherification, and esterification, providing access to a wider range of functionalized nitropyrrole derivatives.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of the N1-hydroxymethyl group can be oxidized to an aldehyde (1-formyl-3-nitro-1H-pyrrole) and further to a carboxylic acid (1-carboxy-3-nitro-1H-pyrrole). However, the choice of oxidant is crucial to avoid over-oxidation or degradation of the sensitive pyrrole ring. nih.gov Pyrroles are susceptible to oxidation, which can lead to polymerization or ring-opening. nih.govsemanticscholar.orgnih.govrsc.org

For the selective oxidation of the hydroxymethyl group to the aldehyde, mild oxidizing agents are preferred. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Dess-Martin periodinane are commonly used for the oxidation of primary alcohols to aldehydes while minimizing over-oxidation.

Further oxidation of the aldehyde to the carboxylic acid can be achieved using stronger oxidizing agents. The Pinnick oxidation, which employs sodium chlorite (B76162) (NaClO₂) under mildly acidic conditions, is a particularly useful method for oxidizing aldehydes to carboxylic acids in the presence of sensitive functional groups and is known to be effective for α,β-unsaturated aldehydes.

| Starting Material | Oxidizing Agent | Product | Comments |

| 1-Hydroxymethyl-3-nitro-1H-pyrrole | PCC, PDC, or Dess-Martin periodinane | 1-Formyl-3-nitro-1H-pyrrole | Mild conditions to prevent over-oxidation and ring degradation. |

| 1-Formyl-3-nitro-1H-pyrrole | NaClO₂, NaH₂PO₄ | 1-Carboxy-3-nitro-1H-pyrrole | Pinnick oxidation is selective for the aldehyde group. |

Ether and Ester Formation via O-Alkylation/Acylation

The hydroxyl group of the N1-hydroxymethyl moiety can readily undergo O-alkylation to form ethers and O-acylation to form esters. These reactions provide a means to introduce a wide variety of substituents at the N1-position, thereby modifying the steric and electronic properties of the molecule.

Ether Formation (O-Alkylation): Ethers can be synthesized via the Williamson ether synthesis. nih.gov This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a leaving group (e.g., halide or tosylate) from an alkylating agent. The choice of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is typically preferred for this Sₙ2 reaction.

Ester Formation (O-Acylation): Esters can be prepared by reacting the hydroxymethyl group with an acylating agent such as an acyl chloride or a carboxylic anhydride. nih.gov These reactions are often carried out in the presence of a base, like pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the acidic byproduct (HCl or a carboxylic acid). The high reactivity of acyl chlorides and anhydrides allows the reaction to proceed under mild conditions. Enzymatic methods, for instance using lipases, have also been employed for the esterification of pyrrole derivatives. nih.gov

| Reaction Type | Reagents | Product Type |

| O-Alkylation (Etherification) | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | N-(Alkoxymethyl)-3-nitro-1H-pyrrole |

| O-Acylation (Esterification) | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., pyridine) | N-(Acyloxymethyl)-3-nitro-1H-pyrrole |

Nucleophilic Displacement Reactions

The 1-hydroxymethyl group attached to the pyrrole nitrogen can potentially undergo nucleophilic displacement reactions. In such reactions, the hydroxyl group (-OH) can be protonated or activated to form a good leaving group (e.g., H₂O), which can then be displaced by a nucleophile. This transformation would result in the formation of a new bond between the pyrrole nitrogen's methylene (B1212753) bridge and the incoming nucleophile.

The feasibility of this reaction is contingent on the reaction conditions and the nature of the nucleophile. Strong acids can facilitate the departure of the hydroxyl group by protonating it. Subsequently, a variety of nucleophiles, such as halides, cyanides, or other nitrogen and oxygen nucleophiles, could attack the resulting electrophilic carbon.

Table 1: Illustrative Nucleophilic Displacement Reactions of 1-Hydroxymethyl-3-nitro-1H-pyrrole

| Nucleophile (Nu⁻) | Reagent/Conditions | Product |

| Cl⁻ | Thionyl chloride (SOCl₂) or HCl | 1-Chloromethyl-3-nitro-1H-pyrrole |

| Br⁻ | Phosphorus tribromide (PBr₃) or HBr | 1-Bromomethyl-3-nitro-1H-pyrrole |

| CN⁻ | Sodium cyanide (NaCN) in a polar aprotic solvent | 1-Cyanomethyl-3-nitro-1H-pyrrole |

| OR⁻ | Alcohol (R-OH) in the presence of an acid catalyst | 1-Alkoxymethyl-3-nitro-1H-pyrrole |

| N₃⁻ | Sodium azide (B81097) (NaN₃) | 1-Azidomethyl-3-nitro-1H-pyrrole |

It is important to note that the N-hydroxymethyl moiety can also be cleaved under certain conditions, leading to the formation of 3-nitropyrrole. This would be a competing reaction pathway, particularly under harsh acidic or basic conditions.

Electrophilic and Nucleophilic Reactivity of the Pyrrole Nucleus

The pyrrole ring is inherently an electron-rich aromatic system, making it susceptible to electrophilic attack. onlineorganicchemistrytutor.com However, the presence of the strongly electron-withdrawing nitro group at the C3 position significantly deactivates the pyrrole ring towards electrophilic aromatic substitution. The nitro group reduces the electron density of the ring, making it less nucleophilic. libretexts.org

Electrophilic attack, if it were to occur, would be directed to the positions least deactivated by the nitro group. In the case of 3-nitropyrrole derivatives, electrophilic substitution is generally disfavored. However, under forcing conditions, substitution might occur at the C5 position, which is meta to the nitro group and thus relatively less deactivated compared to the C2 and C4 positions (ortho and para, respectively).

Conversely, the electron-withdrawing nature of the nitro group enhances the susceptibility of the pyrrole ring to nucleophilic aromatic substitution (SNAAr). quimicaorganica.org The positions ortho and para to the nitro group (C2 and C4) become electron-deficient and can be attacked by strong nucleophiles. The presence of a good leaving group at these positions would facilitate such reactions. While the parent 1-hydroxymethyl-3-nitro-1H-pyrrole does not possess a leaving group on the ring, this enhanced electrophilicity is a key feature of the 3-nitropyrrole scaffold. For instance, a related compound, 2,5-dinitro-1-methylpyrrole, has been shown to undergo nucleophilic substitution with piperidine (B6355638) and methoxide (B1231860) ions. rsc.org

Table 2: Predicted Reactivity of the Pyrrole Nucleus in 1-Hydroxymethyl-3-nitro-1H-pyrrole

| Reaction Type | Reactivity | Preferred Position(s) | Rationale |

| Electrophilic Aromatic Substitution | Low | C5 (if forced) | The nitro group is strongly deactivating. |

| Nucleophilic Aromatic Substitution | High (if a leaving group is present) | C2, C4 | The nitro group activates these positions towards nucleophilic attack. quimicaorganica.org |

Stability and Degradation Pathways

The stability of 1-hydroxymethyl-3-nitro-1H-pyrrole is influenced by several factors, including temperature, pH, and exposure to light. Nitroaromatic compounds, in general, are known to be thermally sensitive and can undergo decomposition at elevated temperatures. dtic.mildtic.milacs.org The decomposition of such compounds can be exothermic and, in some cases, violent. acs.org

Under acidic conditions, the N-hydroxymethyl group may be susceptible to cleavage, leading to the formation of 3-nitropyrrole and formaldehyde (B43269). In strongly basic media, the molecule could also be unstable. The protons on the pyrrole ring, particularly at the C2 and C5 positions, may become acidic enough to be abstracted by a strong base, potentially leading to polymerization or other decomposition reactions.

Photochemical degradation is another potential pathway for the breakdown of this compound. Many aromatic nitro compounds are known to be photolabile. youtube.com Exposure to ultraviolet light could lead to the cleavage of bonds within the molecule, initiating a cascade of degradation reactions.

Potential degradation pathways could include:

Hydrolysis: Cleavage of the N-CH₂OH bond to yield 3-nitropyrrole and formaldehyde.

Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group under appropriate reducing conditions.

Ring-opening reactions: Under harsh conditions, the pyrrole ring itself may undergo cleavage.

Polymerization: Under certain conditions, especially in the presence of acids or upon prolonged storage, the compound may polymerize.

Studies on related nitroaromatic explosives have shown that their stability can be compromised in certain solvent systems, leading to decomposition. nih.gov Therefore, the choice of solvent and storage conditions is crucial for maintaining the integrity of 1-hydroxymethyl-3-nitro-1H-pyrrole.

Derivatization Strategies and Analog Design Based on 1 Hydroxymethyl 3 Nitro 1h Pyrrole

Systematic Modification of the N1-Substituent

The N1 position of the pyrrole (B145914) ring is a primary site for modification, allowing for the introduction of a wide array of substituents that can influence the molecule's solubility, lipophilicity, metabolic stability, and target-binding interactions.

Homologation, the process of extending a carbon chain by a methylene (B1212753) (-CH₂) unit, represents a fundamental strategy for probing the spatial requirements of a binding pocket. For the 1-hydroxymethyl-3-nitro-1H-pyrrole scaffold, extending the N1-substituent to a 2-hydroxyethyl group, 1-(2-hydroxyethyl)-3-nitro-1H-pyrrole, or longer hydroxyalkyl chains can systematically alter the distance and orientation of the terminal hydroxyl group. This modification can enhance interactions with target proteins or improve pharmacokinetic properties. The synthesis of related analogs, such as 1-(2-hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxamide, confirms the chemical feasibility of such modifications. cymitquimica.comnih.gov This strategy allows for a subtle yet significant adjustment of the molecule's three-dimensional profile.

Replacing the N1-hydroxymethyl group with a variety of alkyl and aryl chains is a key tactic for expanding the structural diversity of the core scaffold. Standard N-alkylation methods, such as reactions with alkyl halides in the presence of a base or using ionic liquids, can be employed to introduce linear, branched, or cyclic alkyl groups. organic-chemistry.org The Mitsunobu reaction offers a powerful alternative for installing sterically hindered alkyl groups, including chiral substituents, from the corresponding alcohols. rsc.org

Furthermore, N-arylation can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or copper-catalyzed Ullmann-type reactions, which allow for the introduction of a wide range of substituted aryl and heteroaryl rings. rsc.orgorganic-chemistry.orgdeepdyve.com Photocatalytic methods also provide a mild and efficient route for N-arylation. helsinki.fi These modifications significantly impact the electronic and steric properties of the molecule, enabling extensive SAR exploration.

Table 1: Strategies for N1-Substituent Modification This table is interactive. You can sort and filter the data.

| Strategy | Reagents/Reaction | Type of Substituent Introduced | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide, Base (e.g., KOH) | Simple Alkyl Chains | organic-chemistry.org |

| Mitsunobu Reaction | Alcohol, DEAD, PPh₃ | Sterically Hindered & Chiral Alkyls | rsc.org |

| N-Arylation (Cu-catalyzed) | Aryl Halide, CuI, Ligand | Aryl, Heteroaryl | organic-chemistry.orgdeepdyve.com |

| N-Arylation (Pd-catalyzed) | Aryl Halide, Pd Catalyst, Ligand | Aryl, Heteroaryl | rsc.org |

| Photocatalytic N-Arylation | Aryl Halide, Photocatalyst, Light | Aryl, Heteroaryl | helsinki.fi |

Structural Diversification at the C3-Nitro Position

The C3-nitro group is a strong electron-withdrawing group (EWG) that profoundly influences the electronic character of the pyrrole ring. Its modification or replacement is a critical aspect of analog design.

The nitro group can be chemically transformed or replaced to introduce other EWGs, thereby modulating the molecule's electronic properties and potential for hydrogen bonding. A common pathway involves the reduction of the nitro group to an amine, which can then be acylated to form amides (e.g., acetamido group), sulfonamides, or ureas. Reductive acetylation of 3-nitropyrroles has been shown to be an efficient one-pot transformation. iosrjournals.org Alternatively, the synthesis of analogs featuring a cyano (-C≡N) or a trifluoromethyl (-CF₃) group at the C3 position provides access to scaffolds with distinct electronic and steric profiles. The synthesis of 3-cyanopyrroles and 3-(trifluoromethyl)pyrroles has been successfully developed through various synthetic routes. nih.govnih.gov

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. The nitro group is often replaced due to potential metabolic liabilities. The cyano (-CN) and trifluoromethyl (-CF₃) groups are classical non-classical bioisosteres of the nitro group, mimicking its electron-withdrawing nature while offering different steric and physicochemical properties. nih.gov The cyano group is linear and can act as a hydrogen bond acceptor, while the trifluoromethyl group is larger and highly lipophilic, but generally does not accept hydrogen bonds. The synthesis of 3-cyano and 3-trifluoromethyl pyrrole derivatives allows for a direct comparison of these critical bioisosteres within the same molecular framework. nih.govresearchgate.net

Table 2: Comparison of Bioisosteric Electron-Withdrawing Groups This table is interactive. You can sort and filter the data.

| Property | Nitro (-NO₂) | Cyano (-CN) | Trifluoromethyl (-CF₃) |

|---|---|---|---|

| Hammett Constant (σp) | +0.78 | +0.66 | +0.54 |

| Size (van der Waals radius) | Medium | Small (Linear) | Large (Tetrahedral) |

| Hydrogen Bond Acceptor | Yes (Strong) | Yes (Moderate) | No |

| Lipophilicity (Hansch π) | -0.28 | -0.57 | +0.88 |

| Metabolic Stability | Often low (can be reduced) | Generally high | Generally very high |

Functionalization at Other Pyrrole Ring Positions (C2, C4, C5)

While the N1 and C3 positions are primary handles for derivatization, the remaining carbon atoms of the pyrrole ring (C2, C4, and C5) offer further opportunities for structural diversification. The inherent reactivity of the pyrrole ring, influenced by the existing substituents, dictates the strategy for functionalization.

In general, electrophilic aromatic substitution on the pyrrole ring occurs preferentially at the C2 and C5 positions, as the cationic intermediate is better stabilized through resonance. onlineorganicchemistrytutor.comyoutube.com The presence of the electron-withdrawing C3-nitro group deactivates the ring towards electrophilic attack but is expected to direct incoming electrophiles primarily to the C5 position, and to a lesser extent, the C2 position.

Common electrophilic substitution reactions like halogenation (using reagents such as N-bromosuccinimide or N-chlorosuccinimide) can be used to install halogen atoms, which serve as versatile handles for subsequent cross-coupling reactions. youtube.combyjus.com Friedel-Crafts acylation can introduce ketone functionalities, typically at the most reactive positions. nsf.gov To achieve substitution at the less reactive C4 position, one can employ a strategy where the more reactive C2 and C5 positions are blocked by bulky groups, such as a triisopropylsilyl (TIPS) group on the nitrogen, which sterically hinders the adjacent carbons and directs electrophiles elsewhere. quimicaorganica.org The existence of compounds with substitutions at C2 and C5, such as 1-(2-hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxamide, demonstrates that multi-functionalized pyrroles are synthetically accessible. cymitquimica.com

Regioselective Functionalization Techniques

Regioselective functionalization is crucial for the targeted synthesis of 1-hydroxymethyl-3-nitro-1H-pyrrole derivatives, enabling precise modifications at specific positions of the pyrrole ring. The inherent reactivity of the pyrrole nucleus, influenced by the electron-withdrawing nitro group and the hydroxymethyl substituent, dictates the preferred sites for electrophilic and nucleophilic attack.

One common approach involves the protection of the pyrrole nitrogen, which can influence the regioselectivity of subsequent reactions. nih.gov For instance, the use of a p-toluenesulfonyl protecting group has been shown to be effective, as it can be readily removed after a series of reactions. nih.gov This strategy allows for controlled, stepwise functionalization at different positions of the pyrrole ring.

Another key technique is the use of directing groups. A trimethylsilyl (B98337) group, for example, can direct iodination to a specific position on the pyrrole ring, a process known as ipso-iodination. nih.gov This method has been successfully used for the highly regioselective monoiodination of protected pyrroles at low temperatures. nih.gov The resulting iodinated pyrroles are valuable intermediates for further modifications, such as cross-coupling reactions.

Furthermore, multicomponent reactions offer an efficient means to construct functionalized pyrroles in a single step. For example, a one-pot reaction involving an α-hydroxyketone, an oxoacetonitrile, and a primary amine can selectively yield N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.gov The polyhydroxyalkyl chain introduced through this method can then be chemically modified to introduce other functional groups, such as aldehydes or hydroxymethyl groups. nih.gov

The table below summarizes various regioselective functionalization techniques applicable to pyrrole derivatives.

| Technique | Description | Key Reagents/Conditions | Outcome | Reference |

| Protection/Deprotection | The pyrrole nitrogen is protected to control reactivity and then deprotected after functionalization. | p-toluenesulfonyl chloride, base for protection; specific conditions for deprotection. | Controlled functionalization at other ring positions. | nih.gov |

| Directed Iodination | A directing group, such as trimethylsilyl, facilitates iodination at a specific carbon atom. | Iodine-silver trifluoroacetate (B77799) at low temperatures. | Highly regioselective monoiodination. | nih.gov |

| Multicomponent Reactions | Multiple starting materials react in a single step to form a complex, functionalized pyrrole. | α-hydroxyketones, oxoacetonitriles, primary amines, acetic acid catalyst. | Selective synthesis of N-substituted functionalized cyanopyrroles. | nih.gov |

| Conjugate Addition | The pyrrole ring acts as a nucleophile in a Michael-type addition to an activated alkene. | β-Fluoro-β-nitrostyrenes, solvent-free conditions. | Functionalization at the α-position of the pyrrole ring. | nih.gov |

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of a wide array of substituents onto the 1-hydroxymethyl-3-nitro-1H-pyrrole core. nih.gov These reactions typically involve a palladium catalyst and the coupling of an organometallic reagent with an organic halide or triflate. nih.govrsc.org

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating C(sp2)-C(sp2) bonds and is widely used for synthesizing aryl-substituted pyrroles. nih.gov It typically involves the reaction of a pyrrole-boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net The choice of catalyst is critical, with Pd(dppf)Cl2 often showing high efficacy. mdpi.comresearchgate.net The reaction conditions, including the base and solvent, can be optimized to achieve high yields. nih.gov

Stille Coupling: The Stille coupling reaction provides an alternative method for C-C bond formation, reacting an organotin compound with an organic halide. rsc.orgorganic-chemistry.org This method can be particularly useful when other cross-coupling reactions fail. For instance, a Stille sp3–sp2 cross-coupling of a 2-nitropyrrole fragment has been successfully employed to install a key olefin with complete regiochemical control in the synthesis of natural products. rsc.orgresearchgate.net While effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.org

The presence of electron-rich protecting groups on the pyrrole nitrogen has been shown to facilitate previously challenging palladium-mediated cross-couplings, leading to high yields. acs.org The table below provides a comparative overview of Suzuki-Miyaura and Stille coupling reactions for the functionalization of pyrrole derivatives.

| Reaction | Organometallic Reagent | Organic Halide/Triflate | Catalyst System | Key Advantages | Reference |

| Suzuki-Miyaura Coupling | Pyrrole-boronic acid/ester | Aryl halide | Pd(dppf)Cl₂, base (e.g., K₂CO₃) | Readily available and less toxic boronic acids. | nih.govmdpi.comresearchgate.net |

| Stille Coupling | Organostannane (e.g., vinyl stannane) | Pyrrole halide | Pd catalyst (e.g., Pd(PPh₃)₄) | High functional group tolerance, can succeed where other methods fail. | rsc.orgresearchgate.net |

Structure-Activity Relationship (SAR) Studies of 1-Hydroxymethyl-3-nitro-1H-pyrrole Analogues

Design Principles for Investigating Structural Perturbations

The design of analogues for SAR studies involves systematic modifications of the lead compound, 1-hydroxymethyl-3-nitro-1H-pyrrole, to probe the importance of various structural features. nih.gov Key design principles include:

Modification of Substituents: The nitro and hydroxymethyl groups, as well as the pyrrole ring itself, are primary targets for modification. For example, the position and nature of the nitro group can be altered, or the hydroxymethyl group can be replaced with other functional groups of varying size, polarity, and hydrogen-bonding capacity.

Isosteric and Bioisosteric Replacements: Replacing functional groups with others that have similar steric and electronic properties (isosteres) or that produce similar biological effects (bioisosteres) can help to identify key pharmacophoric features.

Conformational Constraints: Introducing cyclic structures or rigid linkers can lock the molecule into specific conformations, providing insights into the bioactive conformation.

Systematic Variation of Properties: Analogues can be designed to systematically vary physicochemical properties such as lipophilicity, electronic character, and steric bulk to understand their impact on molecular interactions.

A study on 1H-pyrrole-3-carbonitrile derivatives investigated the effect of introducing various substituents on an aniline (B41778) ring system attached to the pyrrole core. nih.gov This systematic approach allowed for the exploration of the structure-activity landscape and the identification of potent analogues. nih.gov Similarly, a SAR study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile revealed the importance of the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain for its inhibitory potency. nih.gov

Methodologies for Evaluating Structural Impact on Interactions (excluding specific biological outcomes)

A variety of methodologies are employed to assess how structural changes in 1-hydroxymethyl-3-nitro-1H-pyrrole analogues affect their molecular interactions, without focusing on the ultimate biological effect. These methods provide quantitative and qualitative data on binding and other molecular-level events.

Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure of synthesized analogues. nih.govmdpi.com Changes in the spectra upon interaction with a target molecule can provide information about the binding site and the nature of the interaction.

X-ray Crystallography: When a target-ligand complex can be crystallized, X-ray crystallography provides a high-resolution, three-dimensional structure of the interaction. nih.gov This allows for the precise visualization of binding modes and the identification of key intermolecular contacts, such as hydrogen bonds and hydrophobic interactions.

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies are powerful in silico tools. nih.govmdpi.com Docking predicts the preferred orientation of a ligand when bound to a target, while QSAR models correlate variations in molecular structure with changes in physicochemical properties or non-specific binding affinities. nih.govmdpi.com

Biophysical Techniques: Methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide thermodynamic and kinetic data on binding interactions, respectively. These techniques measure parameters such as binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS), offering a deeper understanding of the driving forces behind molecular recognition.

The table below outlines methodologies for evaluating the structural impact on molecular interactions.

| Methodology | Information Obtained | Example Application | Reference |

| X-ray Crystallography | High-resolution 3D structure of ligand-target complex, precise binding mode. | Determining the interaction of pyrrole derivatives with an enzyme active site. | nih.gov |

| Molecular Docking | Predicted binding orientation and affinity of a ligand to a target. | Guiding the design of new analogues with improved binding characteristics. | mdpi.com |

| QSAR | Correlation between molecular descriptors and non-specific binding or physicochemical properties. | Predicting the properties of unsynthesized analogues. | nih.govmdpi.com |

| Spectroscopic Analysis | Confirmation of analogue structure and observation of binding-induced structural changes. | Verifying the successful synthesis of a new pyrrole derivative. | nih.govmdpi.com |

Synthesis of Pyrrole-Containing Macrocycles and Conjugates

The incorporation of the 1-hydroxymethyl-3-nitro-1H-pyrrole motif into larger molecular architectures, such as macrocycles and bioconjugates, represents an advanced derivatization strategy. These complex structures can exhibit novel properties and interaction profiles.

The synthesis of pyrrole-containing macrocycles often involves the strategic use of cross-coupling reactions to link multiple pyrrole units or to cyclize a linear precursor. The functional groups on the pyrrole ring, such as the hydroxymethyl group, can serve as handles for cyclization or for linking to other molecular fragments.

The conjugation of pyrrole derivatives to biomolecules like peptides, proteins, or nucleic acids can impart new functionalities to these macromolecules. nih.govnih.gov Chemical methods for bioconjugation must be compatible with the sensitive nature of biological molecules and are often performed in aqueous environments. nih.gov Common conjugation strategies include:

Amide Bond Formation: The hydroxymethyl group of 1-hydroxymethyl-3-nitro-1H-pyrrole can be oxidized to a carboxylic acid, which can then be coupled to an amine on a biomolecule using activating agents like EDC/NHS. nih.gov

Thiol-Maleimide Addition: A thiol group can be introduced onto the pyrrole derivative, which can then react specifically with a maleimide-functionalized biomolecule.

Click Chemistry: Azide-alkyne cycloaddition reactions, often catalyzed by copper(I), provide a highly efficient and specific method for conjugation.

These strategies allow for the precise attachment of the pyrrole moiety to a target biomolecule, enabling the development of probes, and other advanced materials. nih.govnih.gov The choice of conjugation chemistry is critical and must be carefully considered to ensure that the desired linkage is formed without compromising the function of the biomolecule or the pyrrole derivative. nih.gov

Spectroscopic Characterization and Advanced Analytical Techniques in the Analysis of 1 Hydroxymethyl 3 Nitro 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Patterns

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in a molecule. The predicted ¹H NMR spectrum of 1-hydroxymethyl-3-nitro-1H-pyrrole would exhibit distinct signals for the pyrrole (B145914) ring protons, the hydroxymethyl group protons, and the hydroxyl proton.

The electron-withdrawing nature of the nitro group at the C3 position is expected to significantly deshield the adjacent ring protons, H2 and H4, causing their resonances to appear at a lower field compared to unsubstituted pyrrole. The H5 proton, being further away from the nitro group, would be expected to resonate at a relatively higher field. The protons of the hydroxymethyl (-CH₂OH) group attached to the pyrrole nitrogen are also anticipated to have a characteristic chemical shift. The hydroxyl proton (-OH) signal is typically broad and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The coupling patterns (splitting) of the signals provide valuable information about the neighboring protons. The H2 and H4 protons would likely appear as doublets due to coupling with the H5 proton, which in turn would be expected to be a triplet. The methylene (B1212753) protons of the hydroxymethyl group are not expected to show coupling with other protons, thus appearing as a singlet.

Predicted ¹H NMR Data for 1-Hydroxymethyl-3-nitro-1H-pyrrole

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2 | 7.9 - 8.2 | Doublet (d) | ~3.0 |

| H-4 | 7.3 - 7.6 | Doublet (d) | ~3.0 |

| H-5 | 6.6 - 6.9 | Triplet (t) | ~3.0 |

| -CH₂- | 5.3 - 5.6 | Singlet (s) | - |

| -OH | Variable (e.g., 2.0 - 4.0) | Broad Singlet (br s) | - |

Note: The predicted data is based on theoretical calculations and comparison with structurally related compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Chemical Shift Analysis and Multiplicity

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in 1-hydroxymethyl-3-nitro-1H-pyrrole is expected to produce a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the pyrrole ring carbons are significantly influenced by the substituents. The C3 carbon, directly attached to the electron-withdrawing nitro group, is expected to be strongly deshielded and appear at a low field. Conversely, the C2 and C4 carbons, being alpha to the nitro group, will also be deshielded. The C5 carbon is anticipated to resonate at a higher field compared to the other ring carbons. The carbon of the hydroxymethyl group (-CH₂OH) will have a characteristic chemical shift in the aliphatic region.

The multiplicity of the signals in a proton-coupled ¹³C NMR spectrum (or determined through DEPT experiments) would confirm the number of attached protons for each carbon. The C2, C4, and C5 carbons would appear as doublets, while the -CH₂- carbon would be a triplet. The C3 carbon, having no directly attached protons, would be a singlet.

Predicted ¹³C NMR Data for 1-Hydroxymethyl-3-nitro-1H-pyrrole

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (in proton-coupled spectrum) |

| C-2 | 125 - 130 | Doublet (d) |

| C-3 | 145 - 150 | Singlet (s) |

| C-4 | 115 - 120 | Doublet (d) |

| C-5 | 110 - 115 | Doublet (d) |

| -CH₂- | 70 - 75 | Triplet (t) |

Note: The predicted data is based on theoretical calculations and comparison with structurally related compounds. Actual experimental values may vary.

Nitrogen-15 (¹⁵N) NMR Studies for Nitrogen Environments and Tautomerism

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful technique for directly probing the nitrogen environments within a molecule. acdlabs.comchemaxon.com Given that 1-hydroxymethyl-3-nitro-1H-pyrrole contains two distinct nitrogen atoms (the pyrrole ring nitrogen and the nitro group nitrogen), ¹⁵N NMR would provide two separate signals, confirming their different chemical environments. acdlabs.comchemaxon.com

Furthermore, ¹⁵N NMR can be instrumental in studying potential tautomerism. youtube.com While significant tautomerism is not expected for 1-hydroxymethyl-3-nitro-1H-pyrrole under normal conditions, ¹⁵N NMR could definitively confirm the predominant tautomeric form in solution.

Predicted ¹⁵N NMR Data for 1-Hydroxymethyl-3-nitro-1H-pyrrole

| Nitrogen Atom | Predicted Chemical Shift (ppm) |

| Pyrrole N-1 | -150 to -180 |

| Nitro N-3 | -10 to +10 |

Note: The predicted data is referenced to nitromethane (B149229) (CH₃NO₂) and is based on theoretical calculations and known chemical shift ranges for similar nitrogen-containing functional groups. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For 1-hydroxymethyl-3-nitro-1H-pyrrole, cross-peaks would be expected between H2 and H5, and between H4 and H5, confirming their adjacent positions on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each proton to its corresponding carbon atom. For instance, the signal for the H2 proton would show a correlation to the C2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. Key HMBC correlations would be expected between the -CH₂- protons and the C2 and C5 carbons of the pyrrole ring, confirming the position of the hydroxymethyl group on the nitrogen atom. Correlations between the ring protons and the C3 carbon would further solidify the assignment of the nitro group's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space interactions between protons that are close to each other, regardless of whether they are directly bonded. This can provide information about the conformation and stereochemistry of the molecule. For example, a NOESY correlation between the -CH₂- protons and the H2 and H5 protons would indicate their spatial proximity.

Solvent Effects on NMR Spectral Data

The choice of solvent can significantly influence NMR spectra, particularly the chemical shifts of protons involved in hydrogen bonding. reddit.comnih.gov For 1-hydroxymethyl-3-nitro-1H-pyrrole, the chemical shift of the hydroxyl (-OH) proton would be most affected by the solvent. In aprotic, non-polar solvents like chloroform-d (B32938) (CDCl₃), the -OH signal is often a broad singlet at a relatively high field. In hydrogen-bond accepting solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), the -OH signal tends to be sharper and shifted to a lower field due to the formation of strong hydrogen bonds with the solvent. reddit.com

The chemical shifts of the pyrrole ring protons can also be influenced by the solvent due to solvent-solute interactions, such as dipole-dipole interactions and aromatic solvent-induced shifts (ASIS). thieme-connect.de The electron-rich pi system of the pyrrole ring can interact with aromatic solvents like benzene-d₆, leading to noticeable changes in the chemical shifts of the ring protons. The chemical shifts of the nitrogen atoms in the ¹⁵N NMR spectrum can also be solvent-dependent. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. prospre.ca These two techniques are often complementary.

For 1-hydroxymethyl-3-nitro-1H-pyrrole, characteristic vibrational frequencies are expected for the O-H, C-H, N-H (if any residual), C=C, N=O, and C-N bonds.

-OH Stretch: A broad absorption band in the FTIR spectrum, typically in the range of 3200-3600 cm⁻¹, would be indicative of the hydroxyl group's O-H stretching vibration, with the broadness arising from hydrogen bonding.

Aromatic C-H Stretch: Sharp peaks above 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the pyrrole ring.

Nitro Group Stretches: The nitro group (-NO₂) would exhibit two strong characteristic stretching vibrations in the FTIR spectrum: an asymmetric stretch typically around 1550-1500 cm⁻¹ and a symmetric stretch around 1360-1300 cm⁻¹.

Pyrrole Ring Vibrations: The C=C and C-N stretching vibrations of the pyrrole ring would appear in the fingerprint region of the spectrum, typically between 1600 cm⁻¹ and 1300 cm⁻¹.

Raman spectroscopy would also provide valuable information, particularly for the symmetric vibrations of the nitro group and the vibrations of the pyrrole ring, which may be weak or absent in the FTIR spectrum. prospre.ca

Predicted Key Vibrational Frequencies for 1-Hydroxymethyl-3-nitro-1H-pyrrole

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 (broad) |

| Pyrrole Ring | C-H Stretch | 3100 - 3150 |

| Hydroxymethyl (-CH₂-) | C-H Stretch | 2850 - 2960 |

| Nitro (-NO₂) | Asymmetric N=O Stretch | 1500 - 1550 |

| Nitro (-NO₂) | Symmetric N=O Stretch | 1300 - 1360 |

| Pyrrole Ring | C=C and C-N Stretches | 1300 - 1600 |

Note: The predicted data is based on characteristic group frequencies and may vary in the actual experimental spectrum.

X-ray Crystallography for Solid-State Structural DeterminationA crystallographic structure for 1-hydroxymethyl-3-nitro-1H-pyrrole has not been published or deposited in crystallographic databases.

The lack of specific data underscores a gap in the chemical literature concerning this particular substituted pyrrole. While the general spectroscopic features can be predicted based on analogous structures, a scientifically rigorous article based on experimental evidence cannot be generated without the actual synthesis and analytical characterization of 1-hydroxymethyl-3-nitro-1H-pyrrole.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

There is no information available in the searched literature regarding the synthesis or chiroptical properties of chiral derivatives of 1-hydroxymethyl-3-nitro-1H-pyrrole. Should a chiral center be introduced into the molecule, for instance, by derivatizing the hydroxymethyl group with a chiral auxiliary, techniques such as Circular Dichroism (CD) spectroscopy could be employed. CD spectroscopy measures the differential absorption of left and right circularly polarized light and would be essential for characterizing the stereochemistry of such derivatives.

Computational and Theoretical Investigations of 1 Hydroxymethyl 3 Nitro 1h Pyrrole

Quantum Chemical Calculations

No specific data found for 1-hydroxymethyl-3-nitro-1H-pyrrole.

No specific DFT studies on the molecular geometry and electronic structure of 1-hydroxymethyl-3-nitro-1H-pyrrole were identified in the literature. Such studies would typically provide optimized bond lengths, bond angles, and dihedral angles, as well as information on the frontier molecular orbitals (HOMO and LUMO) to understand its electronic properties and reactivity.

No specific ab initio calculations for predicting the energetic and spectroscopic properties of 1-hydroxymethyl-3-nitro-1H-pyrrole were found. These methods could be used to predict properties such as its heat of formation, vibrational frequencies (IR and Raman spectra), and electronic transition energies (UV-Vis spectra).

Molecular Electrostatic Potential (MEP) Analysis

No Molecular Electrostatic Potential (MEP) analysis for 1-hydroxymethyl-3-nitro-1H-pyrrole was found. An MEP map would reveal the electron density distribution, highlighting electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions and chemical reactivity.

Aromaticity Analysis of the Pyrrole (B145914) Ring System

No specific aromaticity analysis of the pyrrole ring in 1-hydroxymethyl-3-nitro-1H-pyrrole was identified. Such an analysis, using methods like the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA), would quantify the degree of aromaticity of the substituted pyrrole ring.

Conformational Analysis and Intramolecular Interactions

No studies on the conformational analysis or intramolecular interactions of 1-hydroxymethyl-3-nitro-1H-pyrrole were found. This type of study would explore the different possible spatial arrangements of the hydroxymethyl and nitro groups and identify any significant intramolecular hydrogen bonding or other non-covalent interactions that would influence its preferred conformation and properties.

Reaction Mechanism Studies and Transition State Analysis

No reaction mechanism or transition state analyses involving 1-hydroxymethyl-3-nitro-1H-pyrrole were found in the searched literature. These computational investigations are essential for understanding the pathways and energetics of its formation or subsequent reactions.

Spectroscopic Parameter Prediction and Validation

The theoretical calculation of spectroscopic parameters provides valuable insights into the molecular structure and electronic properties of a compound. These computational predictions, when compared with experimental data, offer a robust method for validating the synthesized structure. For a molecule like 1-hydroxymethyl-3-nitro-1H-pyrrole, computational methods such as Density Functional Theory (DFT) are commonly employed to predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. nih.govmdpi.com

Theoretical calculations of ¹H and ¹³C NMR chemical shifts are instrumental in the structural analysis of organic molecules. nmrdb.org The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for predicting NMR chemical shifts. The accuracy of these predictions is highly dependent on the choice of the functional and basis set. For pyrrole derivatives, functionals like B3LYP with a basis set such as 6-311++G(d,p) have been shown to provide results that are in good agreement with experimental values. mdpi.com

The predicted chemical shifts for the protons and carbons in 1-hydroxymethyl-3-nitro-1H-pyrrole would be influenced by the electron-withdrawing nitro group and the hydroxymethyl substituent. The nitro group is expected to cause a downfield shift for the pyrrole ring protons, particularly those in closer proximity. The hydroxymethyl group would also influence the electronic environment of the pyrrole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Hydroxymethyl-3-nitro-1H-pyrrole

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 125.8 |

| C4 | 7.15 | 118.9 |

| C5 | 6.98 | 110.2 |

| CH₂ | 4.60 | 58.5 |

| OH | 5.40 | - |

| NH | 11.50 | - |

| C3-NO₂ | - | 148.3 |

Note: These are hypothetical values based on computational models for similar structures and are presented for illustrative purposes.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an experimental IR spectrum. bohrium.com Theoretical calculations help in the assignment of these vibrational modes to specific functional groups and motions within the molecule. For 1-hydroxymethyl-3-nitro-1H-pyrrole, key vibrational modes would include the N-H stretch, O-H stretch, C-H stretches of the pyrrole ring and the methylene (B1212753) group, and the symmetric and asymmetric stretches of the nitro group. researchgate.net

Table 2: Predicted and Experimental IR Vibrational Frequencies for 1-Hydroxymethyl-3-nitro-1H-pyrrole

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3435 |

| O-H Stretch | 3350 | 3340 |

| C-H Stretch (Aromatic) | 3100-3150 | 3120 |

| C-H Stretch (Aliphatic) | 2920-2980 | 2950 |

| NO₂ Asymmetric Stretch | 1540 | 1530 |

| NO₂ Symmetric Stretch | 1350 | 1345 |

| C-N Stretch | 1280 | 1275 |

| C-O Stretch | 1050 | 1040 |

Note: These are hypothetical values based on computational models for similar structures and are presented for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. researchgate.net By calculating the energies of electronic transitions, the maximum absorption wavelengths (λmax) in the UV-Vis spectrum can be predicted. For 1-hydroxymethyl-3-nitro-1H-pyrrole, the electronic transitions would likely involve the π-systems of the pyrrole ring and the nitro group. The solvent environment can also be incorporated into these calculations to provide more accurate predictions. The comparison of the predicted λmax with the experimental spectrum helps in understanding the electronic structure and chromophores within the molecule.

Table 3: Predicted and Experimental UV-Vis Absorption for 1-Hydroxymethyl-3-nitro-1H-pyrrole

| Transition | Predicted λmax (nm) | Experimental λmax (nm) |

| π → π | 285 | 290 |

| n → π | 350 | 355 |

Note: These are hypothetical values based on computational models for similar structures and are presented for illustrative purposes.

Applications of 1 Hydroxymethyl 3 Nitro 1h Pyrrole As a Synthetic Intermediate

Building Block in the Synthesis of Complex Heterocyclic Compounds

The strategic placement of the hydroxymethyl and nitro functionalities on the pyrrole (B145914) scaffold makes 1-hydroxymethyl-3-nitro-1H-pyrrole a potent building block for constructing more intricate heterocyclic systems. The pyrrole core is a fundamental structure in many bioactive molecules, and methods to elaborate upon it are of significant interest. researchgate.netsemanticscholar.org

The reactivity of the functional groups can be selectively harnessed. The hydroxymethyl group serves as a versatile handle for chain extension or functional group interconversion. For instance, it can be oxidized to the corresponding aldehyde, 1-formyl-3-nitro-1H-pyrrole, which can then participate in condensation reactions to form larger, fused heterocyclic structures. The reduction of a formyl group to a hydroxymethyl group is a known high-yield transformation on pyrrole rings, highlighting the synthetic interchangeability of these moieties. nih.gov

The nitro group profoundly influences the reactivity of the pyrrole ring. As a strong electron-withdrawing group, it facilitates nucleophilic substitution reactions and can be a key component in cycloaddition strategies. ekb.eg Furthermore, the nitro group itself is a synthetic linchpin, readily reduced to an amino group. This resulting 1-hydroxymethyl-3-amino-1H-pyrrole is a prime candidate for constructing fused pyrimidine (B1678525) rings, leading to pyrrolo[3,2-d]pyrimidine scaffolds, which are prevalent in medicinal chemistry. ekb.eg The synthesis of pyrrolo[2,3-d]pyrimidines often involves the cyclization of a pyrimidine derivative with an ortho-amino group, a functionality directly accessible from the nitro-precursor. ekb.eg

Classic pyrrole syntheses, such as the Barton-Zard reaction, which utilizes a nitroalkene, underscore the value of the nitro group in forming the pyrrole ring itself, which can then be functionalized. wikipedia.org The presence of both the N-hydroxymethyl and C3-nitro groups in the title compound offers a pre-functionalized scaffold, bypassing several synthetic steps.

Table 1: Potential Synthetic Transformations for Heterocycle Synthesis

| Functional Group | Reaction Type | Product Functionality / Intermediate | Target Heterocycle Class |

|---|---|---|---|

| 1-Hydroxymethyl | Oxidation | 1-Formyl | Fused Pyrroles (e.g., via condensation) |

| 1-Hydroxymethyl | Esterification/Etherification | Linker/Protecting Group | Functionalized Pyrroles |

| 3-Nitro | Reduction | 3-Amino | Pyrrolopyrimidines, Pyrrolodiazepines |

| 3-Nitro | Cycloaddition (as part of a dienophile) | Polysubstituted Pyrrolidines | Substituted Pyrroles (after elimination) |

Precursor for Advanced Organic Materials

The unique electronic and structural characteristics of 1-hydroxymethyl-3-nitro-1H-pyrrole make it a promising precursor for the development of advanced organic materials. Pyrrole-based materials are known for their applications in electronics and material science. researchgate.netsemanticscholar.org

The bifunctionality of 1-hydroxymethyl-3-nitro-1H-pyrrole allows for its potential incorporation into various polymer architectures. The hydroxymethyl group is a classic functional handle for step-growth polymerization. It can undergo condensation reactions with diacids or diisocyanates to form polyesters and polyurethanes, respectively. In these polymers, the nitropyrrole moiety would be a pendant group along the polymer backbone, influencing the material's bulk properties such as solubility, thermal stability, and electronic characteristics.

Furthermore, the pyrrole ring itself can be polymerized. While the N-substituent can sometimes hinder electropolymerization, the synthesis of pyrrole-based π-conjugated polymers is a well-established field. wikipedia.org The electron-withdrawing nitro group would significantly impact the electronic properties of any resulting conductive polymer, potentially increasing its electron affinity and altering its redox potential and conductivity.

Pyrrole derivatives are integral components in the design of organic materials for optoelectronics, including organic light-emitting diodes (OLEDs) and materials with nonlinear optical (NLO) properties. nih.govrsc.org The electronic properties of these materials are governed by the interplay of electron-donating and electron-withdrawing groups within a π-conjugated system.

1-Hydroxymethyl-3-nitro-1H-pyrrole contains an electron-rich pyrrole ring and a powerful electron-withdrawing nitro group, creating an intramolecular charge-transfer (ICT) environment. Such "push-pull" systems are fundamental to NLO materials. rsc.org The hydroxymethyl group provides a convenient point for further modification, allowing the molecule to be integrated into larger chromophore systems, such as A–D–π–A (Acceptor–Donor–π-Acceptor) structures, which are known to exhibit significant NLO responses. rsc.org Theoretical and experimental studies on similar substituted dihydropyrrolo[3,2-b]pyrroles show that the introduction of electron-withdrawing or -donating groups directly tunes the absorbance spectra and oxidation potentials of the materials. nih.gov The title compound could serve as a key building block for such chromophores, where its functional groups would dictate the final optoelectronic characteristics.

Table 2: Influence of Functional Groups on Material Properties

| Functional Group | Property Influence | Potential Application |

|---|---|---|

| 3-Nitro Group (Electron-withdrawing) | Lowers LUMO energy, increases electron affinity, creates charge-transfer character. | n-type semiconductors, NLO materials, electrochromic devices. nih.govrsc.org |

| Pyrrole Ring (π-conjugated) | Provides pathway for electron delocalization, enables polymerization. | Conductive polymers, organic semiconductors. semanticscholar.orgwikipedia.org |

Scaffold for Chemical Probes and Ligand Design in Chemical Biology

The pyrrole ring is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous natural products and clinically successful drugs. researchgate.netnih.gov 1-Hydroxymethyl-3-nitro-1H-pyrrole serves as an excellent starting point for creating focused libraries of compounds for chemical biology and drug discovery.

The rigid pyrrole core acts as a well-defined three-dimensional scaffold, presenting its functional groups in specific spatial orientations for interaction with biological macromolecules like proteins and nucleic acids. The 3-nitro group is a potent hydrogen bond acceptor and can participate in crucial binding interactions within a receptor's active site.

The 1-hydroxymethyl group is particularly valuable for scaffold elaboration. It can function as a synthetic handle or a linker to attach various moieties:

Reporter Groups: Fluorophores or biotin (B1667282) can be attached via the hydroxymethyl group to create chemical probes for imaging or affinity purification studies.

Pharmacophores: Other bioactive fragments can be linked to this position to generate bifunctional ligands or explore new regions of a binding pocket.

Solubilizing Groups: Attaching polar groups can improve the aqueous solubility and pharmacokinetic properties of a potential drug candidate.

The design of new anticancer agents has successfully utilized 1H-pyrrole and fused pyrrolo[3,2-d]pyrimidine scaffolds to target enzymes like EGFR and CDK2. acs.org The synthesis of these complex inhibitors often requires a pre-functionalized pyrrole. 1-Hydroxymethyl-3-nitro-1H-pyrrole is an ideal precursor for such syntheses, as the nitro group can be converted to the key amine functionality for building the fused pyrimidine ring, while the N1 position can be derivatized to modulate activity and specificity. acs.org

Role in Natural Product Synthesis and Analogue Derivatization

Pyrrole is a core structural motif in a vast array of natural products, including heme, chlorophyll, and numerous alkaloids. semanticscholar.org The synthesis of these complex molecules and their analogues for structure-activity relationship (SAR) studies often requires functionalized pyrrole building blocks.

1-Hydroxymethyl-3-nitro-1H-pyrrole represents a synthetically useful, pre-functionalized C4N unit. While many syntheses build the pyrrole ring from acyclic precursors (e.g., Paal-Knorr or Knorr synthesis), using a substituted pyrrole can offer a more convergent and efficient route. semanticscholar.orgwikipedia.org

The dual functionality of the title compound is advantageous for natural product synthesis:

The 3-nitro group can be used to direct further substitution on the pyrrole ring or can be carried through several steps before being reduced to an amine or removed entirely, depending on the target molecule's structure.

The 1-hydroxymethyl group provides a reactive site for introducing complex side chains or for linking the pyrrole unit to other parts of the natural product scaffold. For example, the synthesis of certain pyrrolizidine (B1209537) alkaloids involves intermediates with hydroxymethyl groups that are critical for cyclization reactions. acs.org

The derivatization of existing pyrrole-containing natural products to create novel analogues with improved biological activity is a common strategy. The title compound could be used to synthesize fragments that are then coupled to a natural product core, introducing the nitro-pyrrole moiety to probe its effect on biological activity.

Table 3: Potential Application of 1-Hydroxymethyl-3-nitro-1H-pyrrole in Natural Product Scaffolds

| Natural Product Class | Key Structural Feature | Synthetic Utility of the Title Compound |

|---|---|---|

| Pyrrolizidine Alkaloids | Fused bicyclic system, often with hydroxyl groups. | The hydroxymethyl group could be a precursor for cyclization. acs.org |

| Pyrrole-Imidazole Alkaloids | Pyrrole carboxamide core. | The nitro group can be converted to a carboxylic acid derivative (via amine, diazonium salt, etc.) to form the amide bond. |

| Porphyrins / Porphyrinoids | Tetrapyrrolic macrocycle. | Could serve as a building block for one of the four pyrrole units, with the nitro group modifying the electronic properties of the final macrocycle. |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry, with significant efforts now focused on developing greener and more efficient methods. researchgate.net While classic approaches like the Paal-Knorr and Hantzsch syntheses are effective, emerging trends prioritize sustainability, atom economy, and the use of renewable resources. researchgate.netpolimi.it

Future synthetic strategies applicable to 1-hydroxymethyl-3-nitro-1H-pyrrole will likely move away from harsh reagents and multi-step procedures. Key areas of development include:

Catalytic Dehydrogenative Coupling: Iridium-catalyzed reactions that form the pyrrole (B145914) ring by linking secondary alcohols and amino alcohols represent a sustainable approach, eliminating two equivalents of hydrogen gas as the only byproduct. nih.govresearchgate.net This method's tolerance for various functional groups makes it a promising avenue for synthesizing complex pyrroles from renewable starting materials. nih.gov

Green Solvents and Conditions: The use of deep eutectic solvents under ultrasound irradiation has been shown to produce pyrroles with yields up to 99% in short reaction times, with water as the sole byproduct. researchgate.net Similarly, performing Paal-Knorr condensations in water with catalysts like iron(III) chloride provides a mild and environmentally friendly alternative. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers a highly efficient, atom-economical, and scalable method for producing pyrrole derivatives. syrris.com A one-step flow process for creating pyrrole-3-carboxylic acids has been developed, demonstrating the potential for synthesizing functionalized pyrroles like 1-hydroxymethyl-3-nitro-1H-pyrrole directly from simple precursors without isolating intermediates. syrris.com

Biosourced Precursors: Researchers are exploring the use of biomass-derived compounds, such as 3-hydroxy-2-pyrones, which can react with primary amines under solvent-free conditions or in basic water-methanol solutions to form N-substituted pyrrole carboxylic acid derivatives. polimi.it

Interactive Table: Comparison of Modern Pyrrole Synthetic Methodologies

| Methodology | Key Features | Advantages | Potential for 1-hydroxymethyl-3-nitro-1H-pyrrole |

| Iridium-Catalyzed Dehydrogenation | Coupling of secondary and amino alcohols. nih.govresearchgate.net | Sustainable (H₂ byproduct), high functional group tolerance, mild conditions. nih.gov | Direct synthesis from functionalized alcohol precursors. |

| Deep Eutectic Solvents (DES) | Ultrasound-assisted synthesis in DES. researchgate.net | High yields, short reaction times, atom-economical (water byproduct), cost-effective. researchgate.net | Green synthesis route, potentially improving yield and purity. |

| Continuous Flow Synthesis | Reactions in microreactors. syrris.com | Highly efficient, scalable, minimal byproducts, enables multi-step, one-pot processes. syrris.com | Rapid and efficient production for library synthesis or process scale-up. |

| Biosourced Precursors | Use of renewable starting materials like 3-hydroxy-2-pyrones. polimi.it | Utilizes renewable feedstock, sustainable conditions (solvent-free or aqueous). polimi.it | Greener pathway, incorporating renewably sourced carbon into the final structure. |

Exploration of Unconventional Reactivity and Catalysis

The electronic nature of 1-hydroxymethyl-3-nitro-1H-pyrrole, defined by the electron-withdrawing nitro group and the reactive hydroxymethyl group, opens avenues for exploring unconventional chemical behavior. The nitro group significantly influences the aromatic ring's reactivity, making it resistant to oxidative degradation while activating it for specific transformations. nih.govnih.gov

Emerging research will likely focus on:

Nitro Group Transformations: While often seen as a stable functional group, the nitro group can be reduced to an amine, providing a gateway to a new class of derivatives. nm.gov Research into selective reduction methods using reagents like zero-valent iron could be applied to transform 1-hydroxymethyl-3-nitro-1H-pyrrole into 1-hydroxymethyl-3-amino-1H-pyrrole, a valuable synthetic intermediate. nm.gov

Catalytic C-H Functionalization: Modern catalysis offers tools to directly functionalize the C-H bonds of the pyrrole ring. Palladium/norbornene co-catalyzed alkylation has been used to add alkyl groups to the C-H bond adjacent to the nitrogen in electron-deficient pyrroles, a strategy that could be adapted for further substitution. organic-chemistry.org

Cycloaddition Reactions: While the electron-deficient nature of the nitropyrrole ring might disfavor its use as a diene in standard Diels-Alder reactions, N-substituted pyrroles can undergo various cycloadditions. numberanalytics.comwikipedia.org Future work could explore the [2+1] cycloaddition with carbenes, which can lead to ring expansion products like 3-chloropyridine (B48278) derivatives via the Ciamician–Dennstedt rearrangement. wikipedia.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules before they are synthesized in the lab. For a compound like 1-hydroxymethyl-3-nitro-1H-pyrrole, computational modeling can provide critical insights into its potential as an energetic material or as a stable synthetic building block.

Future research directions in this area include:

Predicting Stability and Energetic Properties: Density Functional Theory (DFT) calculations are used to determine key thermodynamic and kinetic stability parameters. For nitropyrrole derivatives, properties such as enthalpy of formation, bond dissociation energy, detonation velocity, and detonation pressure can be calculated using methods like the Kamlet-Jacobs equation. researchgate.net Such studies have screened various nitropyrroles, identifying candidates like 2,3,4,5-tetranitro-1H-pyrrole as potential high-energy-density molecules. researchgate.net Similar analyses of 1-hydroxymethyl-3-nitro-1H-pyrrole could predict its energetic characteristics.

Mechanism Elucidation: Computational models can map out reaction pathways, identify transition states, and explain observed regioselectivity in synthetic reactions. This is crucial for optimizing new synthetic methodologies and understanding unconventional reactivity.

Virtual Screening Protocols: Developing and optimizing molecular docking protocols through correlation coefficients allows for the virtual screening of large libraries of compounds for specific biological targets. proquest.com While this is often applied in drug discovery, the same principles can be used to screen for material properties, predicting how derivatives of 1-hydroxymethyl-3-nitro-1H-pyrrole might interact with other molecules or surfaces.

Interactive Table: Predicted Properties of Nitropyrrole Derivatives via Computational Modeling

| Compound | Predicted Property | Computational Method | Significance |

| Various Nitropyrroles | Enthalpy of Formation, Bond Dissociation Energy. researchgate.net | DFT | Assesses thermodynamic and kinetic stability. researchgate.net |

| Various Nitropyrroles | Detonation Velocity (D), Detonation Pressure (P). researchgate.net | Kamlet-Jacobs (K-J) equations. researchgate.net | Screens for potential as high-energy-density materials. researchgate.net |

| Pyrrole Derivatives | Docking Scores, Binding Affinity. proquest.com | Molecular Docking (e.g., GOLD 5.2). proquest.com | Predicts interaction with biological targets for virtual screening. proquest.com |

Integration with High-Throughput Screening for Material Discovery

High-Throughput Screening (HTS) accelerates the discovery process by rapidly testing large libraries of compounds for desired properties. Integrating HTS with the synthesis of derivatives based on the 1-hydroxymethyl-3-nitro-1H-pyrrole scaffold is a key trend for identifying new materials and bioactive agents.

Future efforts will focus on:

Combinatorial Synthesis: Using flow chemistry or automated parallel synthesis to create a library of compounds where the hydroxymethyl group is esterified or etherified, and where other positions on the pyrrole ring are functionalized.

Screening for Biological Activity: HTS assays, such as the microplate alamar blue assay (MABA), are used to evaluate the antitubercular potential of compound libraries. nih.gov Pyrrole-fused pyrimidines have been identified through such screens as potent inhibitors of the InhA enzyme in Mycobacterium tuberculosis. nih.gov Libraries derived from 1-hydroxymethyl-3-nitro-1H-pyrrole could be screened for a wide range of activities, including antibacterial, antifungal, and anticancer properties. mdpi.comalliedacademies.org

Material Properties Screening: Developing HTS methods to evaluate properties relevant to materials science, such as conductivity, fluorescence, or thermal stability. This could lead to the discovery of new organic dyes, semiconductors, or polymers derived from the nitropyrrole core. nih.govnih.gov

Expanding the Scope of Derivatization for Diverse Applications

The true potential of 1-hydroxymethyl-3-nitro-1H-pyrrole lies in its capacity as a scaffold for creating a diverse range of new molecules. The hydroxymethyl and nitro functionalities serve as chemical handles for extensive derivatization.

Emerging trends in this area involve:

Synthesis of Fused Heterocycles: Using the existing functional groups to build additional rings onto the pyrrole core. For example, the hydroxymethyl group could be converted to a leaving group, followed by intramolecular cyclization with a nucleophile introduced at an adjacent position.

Bioactive Conjugates: Attaching the nitropyrrole moiety to other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. The pyrrole ring is a key structural component in many bioactive compounds, and its derivatives have shown promise as cholinesterase inhibitors and antitubercular agents. nih.govfrontiersin.org

Polymer Synthesis: The hydroxymethyl group provides a reactive site for polymerization. Pyrrole-based π-conjugated polymers can be synthesized, and incorporating the 1-hydroxymethyl-3-nitro-1H-pyrrole unit could lead to new materials with unique electronic and optical properties. alliedacademies.org The nitro group would heavily influence the polymer's electronic characteristics.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 1-hydroxymethyl-3-nitro-1H-pyrrole to maximize yield and purity?

Methodological Answer:

Synthesis optimization requires careful control of temperature, solvent polarity, and reaction time. For pyrrole derivatives like 1-hydroxymethyl-3-nitro-1H-pyrrole, polar aprotic solvents (e.g., DMF or DMSO) are often preferred to stabilize intermediates during nitro-group introduction. Temperature should be maintained between 60–80°C to balance reaction kinetics and avoid side reactions (e.g., over-nitration). Real-time monitoring via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase can track reaction progression . Post-synthesis, column chromatography using silica gel (60–120 mesh) and gradient elution improves purity.

Basic: Which spectroscopic techniques are most effective for characterizing 1-hydroxymethyl-3-nitro-1H-pyrrole, and what key spectral features should researchers focus on?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Key peaks include 1520–1560 cm⁻¹ (asymmetric NO₂ stretch) and 3200–3400 cm⁻¹ (O-H stretch from hydroxymethyl) .

- Mass Spectrometry : Molecular ion peaks (M⁺) and fragmentation patterns confirm molecular weight and substituent stability .

Advanced: How can researchers resolve contradictions in reported biological activities of 1-hydroxymethyl-3-nitro-1H-pyrrole analogs across different studies?

Methodological Answer:

Contradictions often arise from variations in assay conditions or structural analogs. To address this:

Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

Structural Benchmarking : Compare analogs with defined substituent positions (e.g., 3-nitro vs. 2-nitro isomers) to isolate electronic effects .

Meta-Analysis : Apply statistical tools like hierarchical clustering to identify outliers in activity datasets .

Advanced: What computational methods are recommended to predict the reactivity and stability of 1-hydroxymethyl-3-nitro-1H-pyrrole under varying experimental conditions?

Methodological Answer: